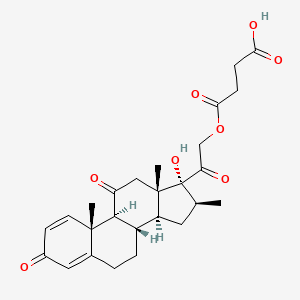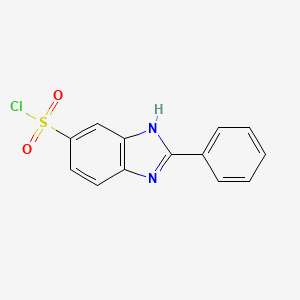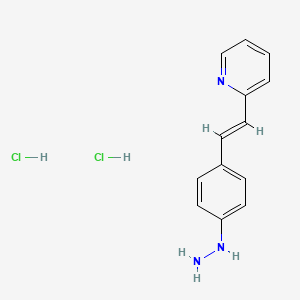
4-((1E)-2-(2-pyridyl)vinyl)phenylhydrazine, chloride, chloride
Descripción general
Descripción
Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics .
Molecular Structure Analysis
The molecular structure of pyridinium salts varies widely . Specific structural details for “4-((1E)-2-(2-pyridyl)vinyl)phenylhydrazine, chloride, chloride” were not found in the search results.Chemical Reactions Analysis
Pyridinium salts are known for their reactivity . They are important as pyridinium ionic liquids and pyridinium ylides . Specific chemical reactions involving “4-((1E)-2-(2-pyridyl)vinyl)phenylhydrazine, chloride, chloride” were not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of pyridinium salts can vary widely . Specific properties for “4-((1E)-2-(2-pyridyl)vinyl)phenylhydrazine, chloride, chloride” were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of new pyridine and fused pyridine derivatives highlights the diversity of chemical reactions and potential applications of pyridine-based compounds. These compounds are explored for their reactivity and potential in generating a range of derivatives with various biological and industrial applications (Al-Issa, 2012).
- Research into 2-thiouracil-5-sulphonamide derivatives demonstrates the ongoing interest in modifying pyridine compounds to enhance their biological activities, including antibacterial and antifungal properties (Fathalla et al., 2005).
- The study of supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules, including pyridyl derivatives, underlines the importance of these compounds in the development of complex structures for materials science and nanotechnology (Arora & Pedireddi, 2003).
Applications in Materials Science and Catalysis
- The development of iron(II) spin-crossover coordination polymers using pyridyl-based ligands illustrates the role of such compounds in creating materials with tunable magnetic properties, relevant for information storage and sensors (Zhang et al., 2018).
- Work on Ru complexes for water oxidation highlights the catalytic applications of pyridyl derivatives in renewable energy technologies, particularly in the context of water splitting and hydrogen production (Zong & Thummel, 2005).
Biological and Environmental Applications
- Investigations into the reduction of N-(2-nitrophenyl)pyridinium chlorides open pathways for the synthesis of biologically active heterocyclic compounds, indicating potential applications in drug development and agriculture (Begunov et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl]hydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.2ClH/c14-16-13-8-5-11(6-9-13)4-7-12-3-1-2-10-15-12;;/h1-10,16H,14H2;2*1H/b7-4+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOKSTAPQSFAJS-RDRKJGRWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)NN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)NN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27231-62-5 | |
| Record name | 4'-Hydrazino-2-stilbazole Dihydrochloride [for Fluorometry of alpha-Keto Acids] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



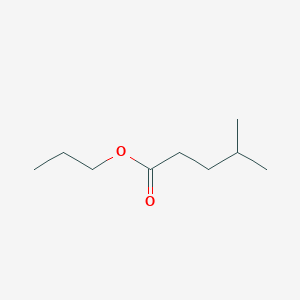
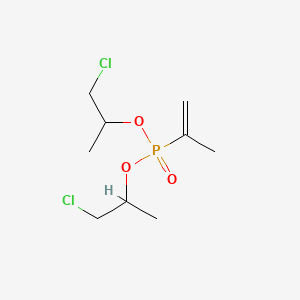
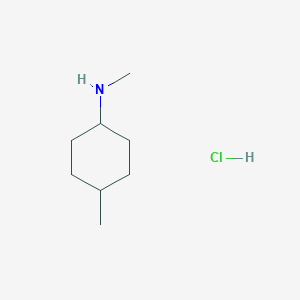
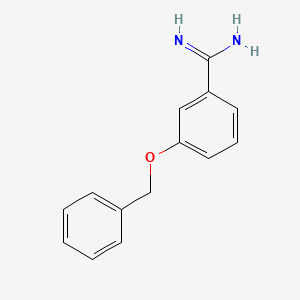
![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid](/img/structure/B3369907.png)
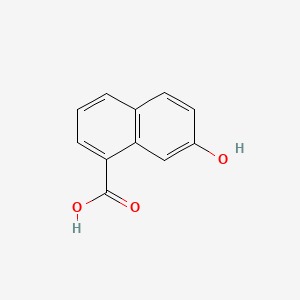

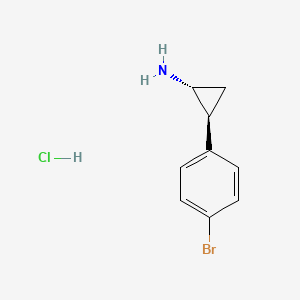
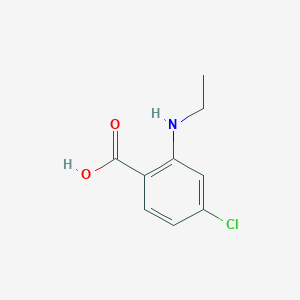
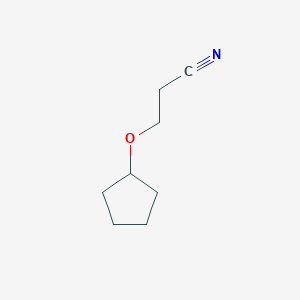
![Methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate](/img/structure/B3369938.png)
